N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide
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Description
N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is primarily found in the outer mitochondrial membrane of cells. This compound has been extensively studied for its potential use in various scientific research applications, including neuroimaging, inflammation, and cancer research.
Scientific Research Applications
Synthesis and Positive Inotropic Evaluation
Compounds structurally related to N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide have been synthesized and evaluated for their positive inotropic activity, showing potential for cardiac therapeutic applications (Wu et al., 2012).
Antiplasmodial Properties
Novel acetamides, including those with fluorophenyl groups, have been prepared and evaluated for antiplasmodial properties against Plasmodium falciparum, indicating potential for malaria treatment (Mphahlele et al., 2017).
Dual Cytokine Regulation
A derivative demonstrating dual regulation of tumor necrosis factor-alpha and interleukin-10 provides insights into potential applications in treating inflammatory diseases (Fukuda et al., 2000).
Analgesic Capsaicinoid
The synthesis and analysis of a capsaicinoid compound, showcasing the intricate relationship between molecular structure and analgesic properties, hint at potential applications in pain management (Park et al., 1995).
Photoreactions and Drug Stability
Research into the photoreactions of flutamide, a compound with similar functional groups, under different solvent conditions, provides insights into drug stability and phototoxicity, relevant for the development of safe pharmaceuticals (Watanabe et al., 2015).
Prostacyclin Receptor Agonist
Studies on prostacyclin receptor agonist prodrugs, such as NS-304, illustrate the therapeutic potential in vascular diseases and pulmonary arterial hypertension, highlighting the importance of selective receptor targeting (Kuwano et al., 2007).
properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-3-6-22-7-9-23(10-8-22)18(25)12-17(21-13(2)24)15-5-4-14(19)11-16(15)20/h1,4-5,11,17H,6-10,12H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCULLUDHPLMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N1CCN(CC1)CC#C)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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